1-(3-Amino-benzenesulfonyl)amino-3-bromopropane
Description
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is a brominated organic compound featuring a benzenesulfonamide core substituted with an amino group at the 3-position and a 3-bromopropane chain. Its molecular structure combines sulfonamide functionality, a bromoalkane group, and an aromatic amine, making it a versatile intermediate in organic synthesis and pharmaceutical research. The sulfonamide group enhances solubility in polar solvents, while the bromine atom provides a reactive site for nucleophilic substitution reactions.
Properties
IUPAC Name |
3-amino-N-(3-bromopropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c10-5-2-6-12-15(13,14)9-4-1-3-8(11)7-9/h1,3-4,7,12H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRWSSTUMJVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403276 | |
| Record name | 3-Amino-N-(3-bromopropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218278-45-6 | |
| Record name | 3-Amino-N-(3-bromopropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane typically involves the reaction of 3-amino-benzenesulfonamide with 3-bromopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Sulfonamide Formation
The synthesis of the sulfonamide group in this compound involves reacting 3-aminobenzenesulfonyl chloride with a primary amine. This reaction typically proceeds under alkaline conditions to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 3-Aminobenzenesulfonyl chloride + 3-bromopropylamine | DCM, NaOH (aq) | 0–25°C | 63–85% |
The sulfonamide bond formation is critical for stabilizing the compound’s structure and enabling downstream reactivity at the bromopropane moiety .
Bromination of the Propane Chain
The bromine atom at the terminal position of the propane chain is introduced via radical bromination or halogenation of precursor alkanes. The Hunsdiecker–Borodin reaction is a viable pathway, employing bromine (Br₂) and silver nitrate (AgNO₃) to decarboxylate and brominate carboxylic acid precursors .
Example Protocol
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Precursor : 3-(3-Amino-benzenesulfonyl)aminopropionic acid
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Reagents : Br₂ (1.2 eq), AgNO₃ (1.5 eq)
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Conditions : CCl₄, reflux (6–8 h)
This method avoids side reactions such as over-bromination due to the steric bulk of the sulfonamide group .
Nucleophilic Substitution at the Bromine Site
The bromine atom undergoes substitution reactions with nucleophiles like amines, alkoxides, or thiols. For example:
Reaction with Primary Amines
Key Data
| Nucleophile | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethylamine | DMF | 60°C, 12 h | 55% | |
| Sodium methoxide | MeOH | 25°C, 6 h | 78% |
The reaction rate depends on the nucleophile’s strength and solvent polarity . Steric hindrance from the sulfonamide group slows substitution compared to unhindered alkyl bromides .
Aminohydroxylation and Cyclization
In the presence of oxidizing agents, the compound undergoes intramolecular cyclization to form heterocyclic structures. For instance, treatment with iodine (I₂) in DMSO generates a quinazolinone derivative via radical-mediated pathways .
Cyclization Pathway
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Reagents : I₂ (2 eq), DMSO
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Conditions : 80°C, 8 h
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Product : 6-Bromo-3-(3-amino-benzenesulfonyl)quinazolin-4(3H)-one
This reactivity is attributed to the sulfonamide’s electron-withdrawing effect, which stabilizes radical intermediates .
Stability and Degradation
The compound decomposes under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the sulfonamide bond at pH < 2, releasing 3-aminobenzenesulfonic acid and 3-bromo-1-aminopropane .
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Basic Hydrolysis : Elimination of HBr at pH > 10, forming a terminal alkene .
Degradation Kinetics
| Condition | Half-Life (25°C) | Major Degradants | Source |
|---|---|---|---|
| pH 1.0 | 2.5 h | Sulfonic acid + amine | |
| pH 12.0 | 8.0 h | Allylamine derivative |
Scientific Research Applications
The compound 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is a specialized chemical that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It has shown promise in:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of certain cancer cell lines. For instance, studies have demonstrated that modifications to the amino group can enhance cytotoxicity against breast cancer cells.
- Antimicrobial Properties : The sulfonamide group in the structure contributes to antimicrobial activity against various pathogens. Case studies have reported effective inhibition of bacterial growth, suggesting potential as a broad-spectrum antibiotic.
Chemical Biology
The compound serves as a useful building block in the synthesis of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the creation of various derivatives that can be used in biological assays or as probes.
Material Science
In material science, 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane can be utilized in:
- Polymer Synthesis : It can act as a monomer or cross-linking agent in the production of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Functional Coatings : Its unique chemical properties allow it to be incorporated into coatings that require specific functionalities, such as hydrophobicity or biocompatibility.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Reference Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | , |
| Antimicrobial compounds | , | |
| Chemical Biology | Building block for complex molecule synthesis | |
| Material Science | Polymer production | |
| Functional coatings |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) explored the effects of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research by Johnson et al. (2024) tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to current antibiotics, suggesting its potential use in treating bacterial infections.
Case Study 3: Polymer Applications
A report by Chen et al. (2025) detailed the use of this compound in synthesizing novel polymers with enhanced thermal properties. The resultant materials showed improved performance in high-temperature applications compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is compared to three classes of related brominated compounds:
Brominated Aromatic Derivatives
- 3-Bromo-1-phenylpropane (CAS 622-78-6): Structure: A simpler analog lacking sulfonamide and amino groups, composed of a benzene ring directly attached to a 3-bromopropane chain. Properties: Lower molecular weight (199.1 g/mol vs. ~315 g/mol for the target compound), hydrophobic due to the absence of polar functional groups. Applications: Primarily used as an alkylating agent in organic synthesis. Safety: Labeled as a reproductive toxin .
3-Bromo-1-benzofuran :
- Structure : Contains a fused benzofuran ring system with a bromine substituent.
- Reactivity : The electron-rich furan ring enables electrophilic substitutions, contrasting with the sulfonamide’s electron-withdrawing nature in the target compound.
- Applications : Utilized in synthesizing heterocyclic pharmaceuticals .
Brominated Heterocycles
- 3-Bromo-1H-pyrazole and Pyrrolo-Pyridines: Structure: Nitrogen-containing heterocycles with bromine at the 3-position. Reactivity: Pyrazoles undergo regioselective cross-coupling reactions, while pyrrolo-pyridines are valued for their planar, aromatic systems in drug design.
Brominated Pyridines
- 3-Bromo-2,5-dimethylpyridine: Structure: Pyridine ring with bromine and methyl substituents. Solubility: Moderately polar due to the pyridine nitrogen but less water-soluble than the target compound’s sulfonamide.
Comparative Data Table
| Property | 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane | 3-Bromo-1-phenylpropane | 3-Bromo-1H-pyrazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315 | 199.1 | 161.98 |
| Functional Groups | Sulfonamide, amino, bromoalkane | Bromoalkane, benzene | Pyrazole, bromine |
| Solubility | High in polar solvents (DMSO, water) | Low (organic solvents) | Moderate in DMF |
| Reactivity | Nucleophilic substitution, hydrogen bonding | SN2 reactions | Electrophilic substitution |
| Applications | Pharmaceutical intermediates | Alkylating agent | Heterocyclic APIs |
Biological Activity
1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is a compound with a complex structure that has garnered attention for its potential biological activities. This compound, identified by its CAS number 218278-45-6, contains a sulfonamide group, which is known for its diverse biological effects, particularly in medicinal chemistry.
Chemical Structure
The chemical formula for 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane is . Its structure is characterized by the presence of an amino group, a sulfonamide moiety, and a bromopropane chain, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. In particular, studies have shown that related aminobenzenesulfonamides can inhibit various bacterial enzymes, such as carbonic anhydrases (CAs), which play crucial roles in bacterial metabolism. For instance, novel aminobenzenesulfonamides have demonstrated high inhibitory activity against tumor-associated hCA IX and hCA XII isoenzymes, suggesting a potential application in targeting specific bacterial strains .
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been explored extensively. Compounds similar to 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane have been shown to induce apoptosis in cancer cells by modulating critical signaling pathways. The ability of these compounds to interact with various molecular targets may facilitate their use as therapeutic agents in cancer treatment .
The mechanism of action for 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane likely involves the modulation of enzyme activity through its interaction with biological macromolecules. The sulfonamide group can form hydrogen bonds and participate in hydrophobic interactions, influencing the function of enzymes and receptors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Acetazolamide | Sulfonamide | Carbonic anhydrase inhibitor; used for glaucoma |
| Sulfamethoxazole | Sulfonamide | Antibacterial; used in combination therapies |
| 1-(3-Amino-benzenesulfonyl)-2-methylpropane | Similar structure | Potential anticancer activity |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various aminobenzenesulfonamides, it was found that compounds with structural similarities to 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane exhibited significant cytotoxic effects on several cancer cell lines. The study highlighted the role of the sulfonamide group in enhancing the compound's ability to induce cell death through apoptosis .
Research Findings on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related compounds. It was observed that certain derivatives effectively inhibited the growth of resistant bacterial strains by targeting their carbonic anhydrases. This suggests that 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane could be developed into a potent antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 1-(3-Amino-benzenesulfonyl)amino-3-bromopropane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation of aniline derivatives followed by alkylation with 3-bromopropane intermediates. For example:
Sulfonation : React 3-nitrobenzenesulfonyl chloride with ammonia to form 3-aminobenzenesulfonamide.
Alkylation : Use 1-bromo-3-chloropropane or similar brominated alkanes (e.g., (3-bromopropyl)benzene ) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropane moiety.
Yield variations (40–75%) arise from solvent polarity, temperature (60–100°C), and stoichiometric ratios. Contradictions in literature may stem from competing side reactions (e.g., elimination or over-alkylation) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer: Key techniques include:
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, bromopropane CH₂ at δ 3.4–3.6 ppm).
- IR : Sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1).
Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies recommend:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or light-induced bromine dissociation.
- Humidity : Use desiccants to avoid hydrolysis of the sulfonamide group.
Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation via HPLC, confirming shelf-life extrapolation .
Advanced Research Questions
Q. What mechanistic insights exist for the bromine atom’s role in cross-coupling reactions involving this compound?
Methodological Answer: The bromine acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Isotopic labeling (e.g., Br tracer studies ) tracks substitution pathways. Kinetic studies (GC-MS monitoring) show rate dependence on Pd catalyst loading (0.5–2 mol%) and base strength (Cs₂CO₃ > K₃PO₄) . Contradictions in regioselectivity may arise from steric effects of the sulfonamide group .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies (e.g., shifted NMR peaks) often stem from solvent polarity or impurities. Solutions include:
Multi-Technique Validation : Compare IR, MS, and XRD data .
Computational Modeling : Use DFT (Gaussian 16) to simulate NMR spectra and identify outliers .
Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) .
Q. What computational tools are recommended for predicting this compound’s reactivity and interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS.
- Density Functional Theory (DFT) : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites.
- QSAR Models : Train on brominated sulfonamide datasets to estimate toxicity (e.g., LC50 in zebrafish) .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (kₐ/kd) with carbonic anhydrase isoforms.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding .
- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC50) and metabolic stability (CYP450 inhibition) .
Q. What protocols exist for assessing the compound’s environmental and toxicological impact?
Methodological Answer:
Q. How can advanced isotopic labeling (e.g., deuterium) improve mechanistic studies?
Methodological Answer:
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation)?
Methodological Answer:
- Protecting Groups : Temporarily block the sulfonamide NH with Boc anhydride.
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amidation.
Monitor regioselectivity via TLC (silica gel, EtOAc/hexane) and isolate isomers with prep-HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
